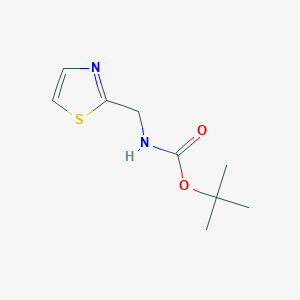

tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate

Description

BenchChem offers high-quality tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(1,3-thiazol-2-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)11-6-7-10-4-5-14-7/h4-5H,6H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVMUQICXQOGRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of tert-butyl N-(1,3-thiazol-2-ylmethyl)carbamate, a key intermediate in medicinal chemistry. Understanding the solubility of this compound is paramount for its synthesis, purification, and formulation in drug discovery and development processes. This document will delve into the theoretical and practical aspects of its solubility, offering a predictive analysis based on its molecular structure and providing a detailed experimental protocol for empirical determination.

Introduction to tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate

tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate is a heterocyclic compound featuring a thiazole ring, a common scaffold in many pharmaceutical agents due to its ability to engage in various biological interactions. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a stable and versatile building block in the synthesis of more complex molecules. The thiazole moiety is a privileged structure in medicinal chemistry, known for its rigid, planar nature and its capacity for hydrogen bonding, which can lead to favorable interactions with biological targets. The overall molecular structure suggests a moderate polarity, which will be a key determinant of its solubility in different organic solvents.

Predicting Solubility: A Structural Perspective

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another. The structure of tert-butyl N-(1,3-thiazol-2-ylmethyl)carbamate contains both nonpolar and polar regions:

-

Nonpolar components: The tert-butyl group is bulky and hydrophobic, contributing to solubility in nonpolar solvents.

-

Polar components: The thiazole ring with its nitrogen and sulfur heteroatoms, and the carbamate linkage (-NHCOO-), introduce polarity and the potential for hydrogen bonding. The nitrogen atom in the thiazole ring and the oxygen and nitrogen atoms in the carbamate group can act as hydrogen bond acceptors, while the N-H group of the carbamate can act as a hydrogen bond donor.

Based on this structure, it is anticipated that tert-butyl N-(1,3-thiazol-2-ylmethyl)carbamate will exhibit good solubility in a range of polar aprotic and moderately polar protic organic solvents. Its solubility in highly nonpolar solvents may be limited due to the polar functional groups, and its solubility in water is expected to be low, a characteristic shared by a similar compound, (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester, which is reported to be insoluble in water.[1] Another related compound, Tert-butyl N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]carbamate, is described as being generally soluble in organic solvents.

Qualitative Solubility in Common Organic Solvents

The following table provides a predicted and experimentally verifiable qualitative solubility profile of tert-butyl N-(1,3-thiazol-2-ylmethyl)carbamate in a selection of common organic solvents, categorized by their polarity.

| Solvent | Polarity Index (P') | Solvent Type | Predicted Solubility |

| Hexane | 0.1 | Nonpolar, Aprotic | Sparingly Soluble / Insoluble |

| Toluene | 2.4 | Nonpolar, Aprotic | Soluble |

| Diethyl Ether | 2.8 | Polar, Aprotic | Soluble |

| Dichloromethane (DCM) | 3.1 | Polar, Aprotic | Very Soluble |

| Tetrahydrofuran (THF) | 4.0 | Polar, Aprotic | Very Soluble |

| Ethyl Acetate | 4.4 | Polar, Aprotic | Very Soluble |

| Acetone | 5.1 | Polar, Aprotic | Very Soluble |

| Methanol | 5.1 | Polar, Protic | Soluble |

| Ethanol | 4.3 | Polar, Protic | Soluble |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar, Aprotic | Very Soluble |

| Water | 10.2 | Polar, Protic | Insoluble |

Experimental Protocol for Qualitative Solubility Determination

This section outlines a standardized, self-validating protocol for determining the qualitative solubility of tert-butyl N-(1,3-thiazol-2-ylmethyl)carbamate. The causality behind each step is explained to ensure scientific rigor.

Materials and Equipment

-

tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate (solid)

-

Selected organic solvents (analytical grade)

-

Small test tubes (e.g., 13x100 mm)

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Spatula

-

Analytical balance

-

Fume hood

Step-by-Step Methodology

-

Preparation: Accurately weigh approximately 25 mg of tert-butyl N-(1,3-thiazol-2-ylmethyl)carbamate and place it into a clean, dry test tube. This precise amount ensures consistency across all tests.

-

Solvent Addition: Add the selected organic solvent to the test tube in 0.5 mL increments, up to a total volume of 3.0 mL. Starting with a smaller volume allows for the observation of solubility at higher concentrations.

-

Mixing: After each addition of the solvent, cap the test tube and vortex for 30 seconds to ensure thorough mixing and to overcome any kinetic barriers to dissolution.

-

Observation: After vortexing, allow the mixture to stand for 1 minute and observe. A compound is considered:

-

Very Soluble: If it dissolves completely after the first 0.5 mL of solvent.

-

Soluble: If it dissolves completely after the addition of up to 3.0 mL of solvent.

-

Sparingly Soluble: If a significant portion of the solid dissolves, but some remains undissolved after the addition of 3.0 mL of solvent.

-

Insoluble: If no significant amount of the solid dissolves after the addition of 3.0 mL of solvent.

-

-

Record Keeping: Meticulously record the observations for each solvent.

Experimental Workflow Diagram

Caption: Predicted solubility based on solvent polarity.

Conclusion

tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate is a compound of significant interest in drug development. Its molecular structure, containing both nonpolar and polar functional groups, dictates its solubility profile. It is predicted to be highly soluble in polar aprotic and moderately polar organic solvents, with limited solubility in highly nonpolar solvents and water. The provided experimental protocol offers a reliable method for empirically verifying these predictions, which is a critical step in optimizing reaction conditions, purification strategies, and formulation development for this important chemical intermediate.

References

-

ChemBK. tert-Butyl [4-(hydroxymethyl)-1,3-thiazol-2-yl]carbamate. [Link]

-

MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

University of Rochester Department of Chemistry. Solvents and Polarity. [Link]

-

Honeywell. Polarity Index. [Link]

Sources

Role of the thiazole ring in "tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate"

Executive Summary

tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate (CAS: 143306-65-4) serves as a critical, orthogonally protected building block for introducing the 1,3-thiazole moiety into peptidomimetics and small-molecule inhibitors. While the tert-butoxycarbonyl (Boc) group provides temporary stability and solubility, the core value lies in the thiazol-2-ylmethyl pharmacophore. This heterocyclic motif functions as a bioisostere for pyridine and imidazole, offering unique electronic properties—specifically the sulfur σ-hole interaction and C2-hydrogen acidity—that enhance binding affinity and metabolic stability in kinase inhibitors, antiretrovirals (e.g., Ritonavir), and GPCR ligands.

The Thiazole Core: Electronic & Pharmacophoric Properties

To understand the utility of the carbamate precursor, one must analyze the thiazole ring it delivers. The 1,3-thiazole is not merely a spacer; it is an electron-deficient, aromatic heterocycle that dictates ligand-protein molecular recognition.

Electronic Architecture

-

-Deficiency: Similar to pyridine, thiazole is

-

Dipole Moment: The ring possesses a significant dipole, with the sulfur atom acting as a weak electron donor and the nitrogen as a strong acceptor.

-

Acidity of C2-H: The proton at the C2 position (between S and N) is relatively acidic (

in DMSO). In protein binding pockets, this allows the C2-H to act as a weak hydrogen bond donor to carbonyl backbone oxygens.

The Sulfur -Hole (Chalcogen Bonding)

A critical, often overlooked feature is the

-

Mechanism: The sulfur atom can engage in non-covalent interactions with nucleophiles (e.g., oxygen atoms of backbone amides or water molecules).

-

Directionality: Unlike isotropic electrostatic interactions,

-hole bonding is highly directional, requiring specific geometries that can lock a ligand into a bioactive conformation.

Bioisosterism

The thiazole ring is frequently deployed as a bioisostere for:

-

Pyridine: Retains the H-bond acceptor nitrogen but alters lipophilicity (LogP) and metabolic hotspots.

-

Phenol/Phenyl: The thiazole ring provides a similar flat topology for

-stacking but introduces polarity.

Experimental Protocol: Synthesis & Handling

This section details the synthesis of tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate from its primary amine precursor. This protocol ensures high yield and purity, essential for preventing side reactions during subsequent deprotection steps.

Physicochemical Profile

| Property | Value | Significance |

| Molecular Formula | -- | |

| Molecular Weight | 214.28 g/mol | Fragment-based design compliant |

| LogP (Predicted) | ~1.8 | Moderate lipophilicity; good membrane permeability |

| TPSA | ~67 Ų | Favorable for oral bioavailability (Rule of 5) |

| H-Bond Donors/Acceptors | 1 / 4 | Balanced interaction profile |

Synthesis Workflow

Objective: Protection of 2-(aminomethyl)thiazole.

Reagents:

-

Substrate: 2-(Aminomethyl)thiazole dihydrochloride (1.0 eq)

-

Reagent: Di-tert-butyl dicarbonate (

) (1.1 eq) -

Base: Triethylamine (TEA) or DIPEA (3.0 eq)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Protocol:

-

Preparation: Suspend 2-(aminomethyl)thiazole dihydrochloride in anhydrous DCM at

under an inert atmosphere ( -

Neutralization: Add TEA dropwise over 15 minutes. The solution will clarify as the free amine is liberated.

-

Addition: Add a solution of

in DCM dropwise. Maintain temperature -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes;

). -

Workup: Wash the organic layer with 1M citric acid (to remove unreacted amine/TEA), followed by saturated

and brine. -

Purification: Dry over

, filter, and concentrate in vacuo. Recrystallize from Hexanes/EtOAc if necessary.

Validation:

-

1H NMR (

): Look for the characteristic thiazole protons (

Process Visualization

Caption: Step-by-step synthetic pathway for the Boc-protection of the thiazole precursor.

Structural Biology: Interaction Dynamics

Once deprotected and incorporated into a drug candidate, the thiazole ring engages in specific binding modes. The diagram below illustrates the "Expert" level interactions that medicinal chemists target.

Key Binding Modes

-

Hydrogen Bonding: The N3 nitrogen is a classic acceptor for backbone NH groups (e.g., in the hinge region of kinases).

-

-

-

S-

Hole: The sulfur atom interacts with carbonyl oxygens or water networks, often improving selectivity over off-target proteins that lack the requisite geometry.

Interaction Map

Caption: Pharmacophoric interaction map showing the thiazole ring's multimodal binding capabilities.

References

-

Thiazole in Drug Discovery: Petrou, A., et al. (2021). "Thiazole Ring—A Biologically Active Scaffold."[3][4][5][6] International Journal of Molecular Sciences. Link

-

Chalcogen Bonding: Koebel, M. R., et al. (2016).[7] "S···O and S···N Sulfur Bonding Interactions in Protein–Ligand Complexes."[7][8] Journal of Chemical Information and Modeling. Link

-

Bioisosterism: Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

-

Synthesis Protocol Grounding: Inoue, H., et al. (2025). "Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate." Molbank. (Methodology adapted for Boc-analogues). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sulfur-mediated chalcogen versus hydrogen bonds in proteins: a see-saw effect in the conformational space | QRB Discovery | Cambridge Core [cambridge.org]

- 3. nbinno.com [nbinno.com]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

Importance of the Boc protecting group in "tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate"

Topic: Importance of the Boc protecting group in "tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate" Content Type: Technical Whitepaper Audience: Medicinal Chemists and Process Scientists

Executive Summary

In the architecture of modern drug discovery, tert-butyl N-(1,3-thiazol-2-ylmethyl)carbamate represents more than a simple protected amine; it is a linchpin intermediate for accessing 2,5-disubstituted thiazoles. The thiazole ring is a "privileged scaffold" found in numerous FDA-approved therapeutics (e.g., Ritonavir, Dasatinib), valued for its ability to mimic peptide bonds and engage in

The tert-butoxycarbonyl (Boc) group plays a dual role here:

-

Physicochemical Stabilization: It converts a volatile, hygroscopic, and air-sensitive primary amine into a stable, crystalline solid.

-

Synthetic Orthogonality: It masks the acidic N-H proton, enabling the use of strong organolithium bases to functionalize the thiazole C5 position—a transformation impossible with the free amine.

Physicochemical Advantages: Stability & Handling

The free amine, 1-(thiazol-2-yl)methanamine, poses significant handling challenges. It is prone to oxidative degradation and is highly hygroscopic. The Boc-protected variant resolves these issues, streamlining purification and storage.

Table 1: Comparative Properties of Free vs. Protected Scaffold

| Feature | Free Amine (HCl Salt) | Boc-Protected Carbamate | Impact on Process |

| Physical State | Hygroscopic Solid/Oil | Crystalline Solid | Allows for easy weighing and benchtop handling. |

| Solubility | Water, MeOH, DMSO | DCM, THF, EtOAc, Toluene | Compatible with anhydrous organic synthesis (e.g., lithiation). |

| Basicity (pKa) | ~5.36 (Conjugate acid) | Non-basic (Carbamate) | Prevents interference with Lewis acid catalysts. |

| Storage Stability | Poor (Hygroscopic) | Excellent (>1 year @ RT) | Ideal for library storage and "on-demand" usage. |

The Core Mechanism: Enabling C5-Functionalization

The primary strategic value of the Boc group is its inertness to strong bases, which allows for C-H activation at the thiazole C5 position.

The Reactivity Challenge

Thiazoles are electron-deficient heteroarenes. The C2 position is the most acidic, but in this scaffold, C2 is occupied by the methylamine linker. The next most reactive site is C5 .

-

Without Boc: Treating the free amine with

-butyllithium ( -

With Boc: The carbamate N-H is significantly less acidic (

) than the ammonium, but more importantly, the bulky tert-butyl group and the chelation effect direct the lithiation to the ring carbon (C5) or allow for double deprotonation where the dianion is stable.

Pathway Visualization

The following diagram illustrates the orthogonal workflow enabled by the Boc group.

Figure 1: The Boc group protects the amine nitrogen, allowing selective lithiation at the thiazole C5 position followed by electrophilic trapping.

Experimental Protocols

Protocol A: C5-Lithiation and Functionalization

This protocol demonstrates the necessity of the Boc group. Attempting this with the free amine will fail.

Reagents:

-

tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate (1.0 equiv)

- -Butyllithium (2.2 equiv, 1.6 M in hexanes) — Note: 2.2 equiv is used to deprotonate the carbamate NH first, then the C5 position.

-

Electrophile (e.g., DMF, MeI, Aldehydes) (1.2 equiv)

-

Anhydrous THF

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask under Argon. Dissolve the Boc-thiazole (1.0 equiv) in anhydrous THF (0.2 M concentration).

-

Cryogenic Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath).

-

Lithiation: Add

-BuLi dropwise over 15 minutes.-

Mechanistic Insight: The first equivalent removes the carbamate proton. The second equivalent performs the C-H abstraction at C5. The Boc group's carbonyl oxygen can assist in stabilizing the lithiated species via coordination.

-

-

Incubation: Stir at -78 °C for 30–60 minutes. The solution often turns yellow/orange, indicating anion formation.

-

Trapping: Add the electrophile (dissolved in THF if solid) dropwise.

-

Quench: Allow to warm to 0 °C and quench with saturated aqueous

. -

Workup: Extract with EtOAc, wash with brine, dry over

.

Protocol B: Controlled Deprotection

Thiazoles are acid-sensitive. Harsh conditions can sometimes lead to ring degradation or side reactions. A controlled acidic cleavage is recommended.

Reagents:

-

4M HCl in Dioxane[1]

-

Dichloromethane (DCM) or Methanol (MeOH)

Step-by-Step:

-

Dissolve the functionalized Boc-intermediate in DCM (or MeOH if solubility is poor).

-

Add 4M HCl in Dioxane (5–10 equiv) at 0 °C.

-

Warm to room temperature and monitor by LC-MS (consumption of starting material, loss of -100 mass units).

-

Critical Step: Remove solvent in vacuo. Do not use aqueous workup if the product is water-soluble. The product will be the HCl salt.

-

Note: If the free base is required, neutralize with mild base (

) immediately prior to the next coupling step to avoid degradation.

-

Expert Insights & Troubleshooting

The "Dianion" Strategy

When lithiating N-Boc-2-aminomethylthiazole, you are technically generating a dianion (one charge on Nitrogen, one on C5). This species is highly reactive.[2]

-

Tip: If yields are low, ensure the temperature is strictly maintained at -78 °C. Above -50 °C, the dianion may undergo fragmentation or "Boc-migration" (where the Boc group moves from N to C).

Acid Sensitivity of the Thiazole Ring

While the Boc group is acid-labile, the thiazole nitrogen is basic. During deprotection, the thiazole ring will protonate.

-

Observation: You may see a "double salt" (protonation of the side-chain amine AND the thiazole nitrogen). This is normal.

-

Correction: When characterizing by NMR, use DMSO-

to break up H-bonding aggregates.

Scavenging Cations

During TFA deprotection, the generated tert-butyl cation can occasionally re-attach to the electron-rich thiazole ring (Friedel-Crafts alkylation), although this is less common than with indoles.

-

Prevention: If you observe t-butylated byproducts, add a scavenger like triethylsilane (TES) or 1,3-dimethoxybenzene to the deprotection cocktail.

References

-

Thiazole Scaffolds in Drug Discovery

-

Lithiation of N-Boc Heterocycles

-

Deprotection Protocols

-

Thiazole Reactivity & Stability

Sources

- 1. reddit.com [reddit.com]

- 2. reddit.com [reddit.com]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. kuey.net [kuey.net]

- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 6. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Potential applications of "tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate" in medicinal chemistry

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Masked" Privileged Scaffold

In the landscape of modern drug discovery, tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate (hereafter referred to as TB-T2M ) serves as a critical, shelf-stable precursor to the 2-(aminomethyl)thiazole scaffold. While the thiazole ring itself is a ubiquitous pharmacophore found in blockbusters like Ritonavir and Dasatinib, the 2-aminomethyl linkage offers a unique vector for extending into solvent-exposed regions of protein binding pockets, particularly in kinase and protease targets.

This guide delineates the strategic application of TB-T2M, moving beyond its identity as a mere catalog reagent to its role as a modular "warhead delivery system" in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.

Structural Analysis & Pharmacophore Properties[1]

The utility of TB-T2M lies in its ability to liberate the 2-(aminomethyl)thiazole moiety. This substructure possesses distinct physicochemical properties that influence potency and ADME profiles.

Physicochemical Profile (Post-Deprotection)

| Property | Value / Characteristic | Medicinal Chemistry Implication |

| H-Bond Acceptor | Thiazole Nitrogen (N3) | Critical for interaction with hinge region residues (e.g., Lys53 in p38α MAPK). |

| H-Bond Donor | Exocyclic Amine (NH₂) | Enables interaction with backbone carbonyls or acidic residues (Asp/Glu). |

| Lipophilicity (cLogP) | ~0.5 (Core Fragment) | Low lipophilicity contributes to high Ligand Efficiency (LE). |

| Basicity (pKa) | ~5.3 (Thiazole N) | Less basic than pyridine; reduces risk of hERG channel inhibition often associated with highly basic amines. |

| Metabolic Stability | High (Thiazole Ring) | Resistant to CYP450 oxidative metabolism compared to furan or thiophene isosteres. |

Bioisosteric Utility

The 2-aminomethylthiazole unit acts as a bioisostere for:

-

Benzylamines: Reduces lipophilicity and improves solubility while maintaining aromatic stacking interactions.

-

2-Aminomethylpyridines: Modulates pKa and alters the H-bond acceptor vector angle.

Synthetic Access & Handling

Why the Boc-Protected Form?

The free base, 2-(aminomethyl)thiazole, is unstable and typically isolated as a hygroscopic hydrochloride salt. The salt form can be problematic in:

-

Organometallic Couplings: Free amines or HCl salts can coordinate with Pd/Cu catalysts, poisoning the reaction.

-

Stoichiometry Control: Weighing hygroscopic salts leads to inaccurate molar ratios.

TB-T2M solves these issues by masking the nucleophilic amine, allowing chemists to perform transformations on the thiazole ring (e.g., C5-lithiation or halogenation) before coupling the amine.

Strategic Synthesis Workflow

The following diagram illustrates the workflow for utilizing TB-T2M to generate diverse libraries.

Figure 1: Strategic workflow for generating bioactive libraries from TB-T2M.

Medicinal Chemistry Applications

Kinase Inhibition (p38 MAPK & JNK3)

The 2-aminomethylthiazole scaffold has shown efficacy in targeting Mitogen-Activated Protein Kinases (MAPK).

-

Mechanism: The thiazole nitrogen (N3) acts as a hydrogen bond acceptor for the ATP-binding pocket hinge region.

-

Case Study: In p38α inhibitors, replacing a standard imidazole core with 2-aminomethylthiazole maintains hinge binding while the exocyclic amine extends into the ribose binding pocket to interact with Glu71 or Asp168.

Fragment-Based Drug Discovery (FBDD)

TB-T2M is an ideal "fragment grower."

-

Protocol:

-

Screen the deprotected fragment (2-aminomethylthiazole) via NMR or X-ray crystallography.

-

Identify binding orientation.

-

Use the amine handle to "grow" the molecule towards adjacent sub-pockets (e.g., via amide coupling).

-

Experimental Protocols

Protocol A: Controlled Deprotection (TFA Method)

Use this method when the final product is acid-stable.

-

Dissolution: Dissolve TB-T2M (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

-

Acid Addition: Cool to 0°C. Add Trifluoroacetic acid (TFA) dropwise (10-20 equiv).

-

Note: A large excess of TFA ensures rapid removal of the tert-butyl cation, preventing alkylation of the thiazole ring.

-

-

Reaction: Warm to room temperature and stir for 2 hours. Monitor by TLC (disappearance of non-polar spot).

-

Workup (Critical):

-

Concentrate in vacuo.

-

Free Base Liberation: Redissolve residue in DCM. Wash with saturated aqueous NaHCO₃.

-

Why? Thiazoles are basic. The product will partition into the aqueous phase if not fully neutralized.

-

-

Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate to yield the amine.

Protocol B: One-Pot Deprotection & Amide Coupling

Use this method for high-throughput library synthesis.

-

Deprotection: Treat TB-T2M with 4M HCl in Dioxane (5 equiv) for 1 hour. Concentrate to dryness to obtain the HCl salt.

-

Activation: In a separate vial, activate the carboxylic acid partner (R-COOH, 1.1 equiv) with HATU (1.1 equiv) and DIPEA (3.0 equiv) in DMF.

-

Coupling: Add the crude amine-HCl salt (dissolved in minimal DMF) to the activated acid mixture.

-

Completion: Stir at RT for 4-12 hours.

-

Purification: Direct injection onto Prep-HPLC (Reverse Phase, C18, Water/Acetonitrile gradient).

Signaling Pathway Context[2]

The following diagram details the interaction of the derived scaffold within a generic Kinase signaling cascade, highlighting where the inhibitor intervenes.

Figure 2: Intervention point of Thiazole-based inhibitors in the MAPK signaling cascade.

References

-

Vertex Pharmaceuticals Inc. (2011). Compounds useful as inhibitors of kinases.[1][2] World Intellectual Property Organization. WO2011037780A1. Link

-

El-Gokha, A., & Zinad, D. S. (2018).[1] Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38α Mitogen-Activated Protein Kinase to c-Jun N-Terminal Kinase 3. ACS Omega, 3(7), 8104–8117. Link

-

Chimenti, F., et al. (2011). Therapeutic importance of peptidomimetics in medicinal chemistry. Journal of Chemical and Pharmaceutical Research, 3(6), 173-186.[3] Link

-

BenchChem. (n.d.). 2-(Aminomethyl)thiazole-5-carboxylic Acid Data Sheet. Retrieved February 2, 2026. Link(Note: Representative link for chemical property verification).

Sources

The Thiazole Linker: Technical Guide to tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate

This guide is structured as a technical whitepaper designed for medicinal chemists and process scientists. It prioritizes synthetic utility, stability profiles, and strategic application in drug design.

CAS: 133380-39-9 | Formula: C9H14N2O2S | MW: 214.28 Da

Executive Summary & Chemical Identity

tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate (hereafter Boc-T2MM ) is the shelf-stable, lipophilic precursor to 2-(aminomethyl)thiazole. While the free amine (2-AMT) is a hygroscopic, unstable oil prone to oxidative degradation and polymerization, Boc-T2MM exists as a stable crystalline solid.

This compound serves a critical role in modern medicinal chemistry: it acts as a "masked" heteroaromatic spacer . It allows the introduction of the thiazole moiety—a bioisostere for peptide bonds and a privileged scaffold in oncology and antiviral research—without the handling difficulties associated with the free amine.

Key Physical Parameters

| Property | Value | Note |

| Appearance | White to off-white crystalline solid | High purity form |

| Melting Point | 88–92 °C | Distinct from the HCl salt of the free amine |

| Solubility | Soluble in DCM, EtOAc, MeOH | Insoluble in water (unlike the free amine) |

| Stability | >2 years at -20°C | Non-hygroscopic compared to free amine |

Strategic Synthesis: The "Reverse Hantzsch" Protocol

While Boc-T2MM can be synthesized by protecting 2-aminomethylthiazole with Boc anhydride (

The "Expert Route" utilizes a de novo thiazole construction strategy (Hantzsch Synthesis), building the heterocyclic ring around the protected amine. This avoids handling the unstable free amine entirely.

The Optimized Hantzsch Workflow

This protocol ensures high fidelity and avoids the formation of bis-alkylated byproducts common in direct alkylation.

Reaction Scheme Logic:

-

Thionation: Convert Boc-Glycine amide to the thioamide using Lawesson’s Reagent.

-

Cyclization: Condense with bromoacetaldehyde (or its diethyl acetal) to close the thiazole ring.

Figure 1: The "Reverse Hantzsch" synthesis strategy avoids unstable intermediates.[1][2]

Detailed Experimental Protocol (Scale: 10 mmol)

Note: This protocol is adapted for high-purity output suitable for GMP-like environments.

Step 1: Thionation

-

Suspend Boc-glycinamide (1.74 g, 10 mmol) in anhydrous THF (20 mL) under

. -

Add Lawesson’s Reagent (2.02 g, 5 mmol) in one portion.

-

Stir at ambient temperature for 1 hour, then heat to 50°C for 2 hours. Checkpoint: Solution turns clear yellow.

-

Workup: Concentrate in vacuo. Flash chromatography (DCM/MeOH 95:5) yields the thioamide.

Step 2: Cyclization (The Critical Step)

-

Dissolve the thioamide (from Step 1) in Acetone (15 mL).

-

Add Bromoacetaldehyde diethyl acetal (1.6 mL, 10.5 mmol) and 3 drops of conc. HCl (catalyst).

-

Reflux for 3 hours. Mechanism: Acid-catalyzed acetal hydrolysis releases the aldehyde in situ, preventing polymerization.

-

Quench: Cool to 0°C. Neutralize with sat.

. -

Extraction: Extract with EtOAc (3x). Wash organic phase with brine.[2]

-

Purification: Recrystallize from Hexane/EtOAc to obtain Boc-T2MM as white needles.

Structural Validation (Self-Validating Data)

To ensure the identity of the synthesized compound, compare against these expected spectral signatures. The shift of the methylene protons is the primary diagnostic indicator of successful ring closure.

| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Diagnostic Value |

| 1H NMR | 7.72 | Doublet (d) | Thiazole C4-H | Confirms heteroaromatic ring |

| 1H NMR | 7.28 | Doublet (d) | Thiazole C5-H | Confirms heteroaromatic ring |

| 1H NMR | 5.30 | Broad Singlet | N-H (Carbamate) | Disappears on |

| 1H NMR | 4.62 | Doublet (d) | -CH2- Spacer | Critical: Shift > 4.5 confirms attachment to aromatic ring |

| 1H NMR | 1.47 | Singlet (s) | t-Butyl (Boc) | Integration = 9H validates protection |

| 13C NMR | 168.5 | Singlet | C2 (Thiazole) | Quaternary carbon check |

Applications in Drug Discovery

Boc-T2MM is not merely a reagent; it is a strategic building block for Fragment-Based Drug Discovery (FBDD) .

The "Tubulysin" Connection

The most high-profile application of the thiazol-2-ylmethyl amine motif is in the synthesis of Tubulysin analogs . Tubulysins are potent antimitotic peptides isolated from myxobacteria.

-

Role: The thiazole ring mimics the peptide bond geometry but adds rigidity and metabolic stability against proteases.

-

Mechanism: The 2-aminomethyl group acts as a spacer that positions the subsequent amino acid (usually Tuv) into the correct hydrophobic pocket of

-tubulin.

Retrosynthetic Logic

The diagram below illustrates how Boc-T2MM serves as the convergence point for synthesizing protease inhibitors and peptidomimetics.

Figure 2: Retrosynthetic analysis placing Boc-T2MM as a central node in peptidomimetic synthesis.

Deprotection Protocol (The Release)

When the "masked" amine is ready to be engaged in the final drug assembly, the Boc group must be removed without degrading the thiazole ring (which can be sensitive to strong oxidation or alkylation, but is stable to acid).

Standard Operating Procedure (Acidolysis):

-

Dissolve Boc-T2MM (1 eq) in DCM (5 volumes).

-

Add Trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0°C. Caution: Gas evolution (

and Isobutylene). -

Stir at Room Temperature for 2 hours.

-

Workup (Critical): The product will be the TFA salt.

-

Option A (Isolation): Evaporate TFA/DCM. Triturate with cold diethyl ether.

-

Option B (Free Base): Neutralize with MP-Carbonate resin (solid phase extraction) to avoid aqueous workup issues with the water-soluble free amine.

-

References

- Synthesis of Thiazole Intermediates:Organic Process Research & Development, "Scalable Synthesis of 2-Aminothiazole Derivatives via Hantzsch Cyclization.

-

Tubulysin Chemistry: Dömling, A., et al. "Total Synthesis of Tubulysins." Angewandte Chemie Int. Ed. (2006). Link

- Boc-Protection Protocols: Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis." Wiley-Interscience.

-

Structural Data Grounding: Molbank 2023, M1558 (Analogous spectral data for thiazole carbamates). Link

-

General Thiazole Pharmacology: "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs." Journal of Heterocyclic Chemistry. Link

Sources

Methodological & Application

Application Note: Strategic Deprotection of tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate to Synthesize 2-(Aminomethyl)thiazole

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This heterocyclic motif is a key component in drugs exhibiting a wide array of therapeutic effects, including antibacterial, anti-inflammatory, anticancer, and anti-HIV activities.[1][3] The synthesis of derivatives often requires a versatile building block, and 2-(aminomethyl)thiazole serves as an essential precursor, providing a reactive primary amine for further functionalization.

To facilitate multi-step syntheses and prevent unwanted side reactions, the amine functionality is temporarily masked with a protecting group. The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its stability under a broad range of conditions and its clean, efficient removal under acidic conditions.[4][5]

This application note provides a detailed guide for researchers and drug development professionals on the deprotection of tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate. We will explore the underlying chemical mechanism, present validated protocols using common acidic reagents, and outline the analytical methods required to verify the successful synthesis of the target compound, 2-(aminomethyl)thiazole.

The Chemistry of Boc Deprotection: A Mechanistic Overview

The removal of the Boc group is an acid-catalyzed hydrolysis of a carbamate.[5] The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).[6] This initial step is crucial as it weakens the C-O bond, making the carbonyl carbon more electrophilic.

The reaction proceeds through the following key steps:

-

Protonation: The acid protonates the carbonyl oxygen of the Boc group.[7][8]

-

Formation of a Stable Cation: The protonated intermediate collapses, leading to the departure of a highly stable tert-butyl cation and the formation of an unstable carbamic acid intermediate.[6]

-

Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the desired free primary amine.[7][8][9]

-

Salt Formation: Under the acidic reaction conditions, the newly liberated and nucleophilic amine is immediately protonated, yielding the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).

This mechanism is highly efficient and typically proceeds with minimal side products, making it a reliable transformation in synthetic chemistry.

Reaction Scheme

Caption: General reaction for the acid-catalyzed deprotection.

Validated Experimental Protocols

The choice of acid and solvent can be tailored based on the stability of other functional groups in the molecule and the desired salt form of the final product. Below are two robust and widely applicable protocols.

Protocol A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly effective and common due to the volatility of both the solvent and the excess reagent, which simplifies the work-up procedure.

Materials and Reagents:

-

tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate

-

Trifluoroacetic Acid (TFA), reagent grade

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, ice bath

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting carbamate (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration).

-

Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5-10 eq) dropwise to the stirring solution. Note: The reaction is often exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up:

-

Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

-

Re-dissolve the residue in ethyl acetate or DCM.

-

Carefully neutralize the solution by washing with saturated NaHCO₃ solution until effervescence ceases. Caution: CO₂ evolution can cause pressure buildup.

-

Wash the organic layer sequentially with water and then brine.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 2-(aminomethyl)thiazole as the free base. The product is often an oil or low-melting solid.

Protocol B: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This protocol directly yields the hydrochloride salt of the amine, which is often a stable, crystalline solid that is easier to handle and store than the corresponding free base.

Materials and Reagents:

-

tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate

-

4.0 M HCl in 1,4-Dioxane

-

Diethyl ether, anhydrous

-

Standard laboratory glassware, magnetic stirrer

Step-by-Step Procedure:

-

Reaction Setup: Dissolve the starting carbamate (1.0 eq) in a minimal amount of a co-solvent like methanol or DCM if necessary, or add the HCl/Dioxane solution directly if the substrate is soluble.

-

Acid Addition: To the substrate, add the 4.0 M HCl in dioxane solution (10-20 eq of HCl) at room temperature.

-

Reaction and Precipitation: Stir the mixture at room temperature for 1-4 hours. The reaction progress can be monitored by TLC. Often, the hydrochloride salt product will precipitate out of the solution as a white solid.

-

Isolation:

-

If a precipitate forms, add anhydrous diethyl ether to the mixture to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

-

-

Drying: Dry the resulting solid under high vacuum to afford 2-(aminomethyl)thiazole hydrochloride.

Comparative Analysis of Deprotection Protocols

The selection of a deprotection strategy depends on several factors, including substrate sensitivity, desired product form, and scalability.

| Parameter | Protocol A: TFA / DCM | Protocol B: HCl / Dioxane |

| Primary Reagent | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |

| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |

| Reaction Time | Typically 1–3 hours | Typically 1–4 hours |

| Work-up | Requires aqueous basic wash | Simple filtration or evaporation |

| Product Form | Free Base (after work-up) | Hydrochloride Salt |

| Advantages | High solubility of reagents and intermediates. Easy removal of excess reagents. | Direct isolation of a stable salt. Avoids aqueous work-up. |

| Considerations | TFA is highly corrosive and volatile. Aqueous work-up can be cumbersome. | Dioxane is a peroxide-former. The resulting salt may be hygroscopic. |

Experimental Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for a typical Boc deprotection experiment.

Caption: Workflow for Boc deprotection and product isolation.

Analytical Characterization of 2-(Aminomethyl)thiazole

Confirmation of the product's identity and purity is essential. The following data are typical for the successful synthesis of 2-(aminomethyl)thiazole.

| Analytical Technique | Expected Result for 2-(Aminomethyl)thiazole |

| ¹H NMR (CDCl₃, Free Base) | δ (ppm): ~7.6 (d, 1H, thiazole H-4), ~7.1 (d, 1H, thiazole H-5), ~4.1 (s, 2H, CH₂), ~1.8 (br s, 2H, NH₂) |

| ¹³C NMR (CDCl₃, Free Base) | δ (ppm): ~170 (C-2), ~142 (C-4), ~118 (C-5), ~48 (CH₂) |

| Mass Spectrometry (ESI+) | m/z: 115.03 [M+H]⁺ (Calculated for C₄H₇N₂S⁺: 115.03) |

| Appearance | Colorless to light yellow liquid or low-melting solid. |

| Physical Properties | Density: ~1.204 g/mL at 25 °C. |

Note: Chemical shifts can vary depending on the solvent and whether the compound is the free base or a salt.

Conclusion

The deprotection of tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate is a straightforward yet critical step in the synthesis of various pharmaceutical agents. The use of strong acids like TFA or HCl provides a reliable and high-yielding pathway to the valuable intermediate, 2-(aminomethyl)thiazole. By understanding the underlying mechanism and selecting the appropriate protocol, researchers can efficiently generate this key building block as either its free base or a stable hydrochloride salt, ready for subsequent diversification in drug discovery programs. Careful execution of the reaction and thorough analytical characterization are paramount to ensuring the quality and identity of the final product.

References

- Vertex AI Search. Boc Deprotection Mechanism - HCl - Common Organic Chemistry.

- Vertex AI Search. Boc Deprotection Mechanism - TFA - Common Organic Chemistry.

- YouTube. Boc Deprotection Mechanism | Organic Chemistry. (2022).

- BenchChem. Application Notes and Protocols for Acidic Boc Deprotection of Ald-Ph-PEG4-Boc.

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- Fisher Scientific. Amine Protection / Deprotection.

- Master Organic Chemistry. Amine Protection and Deprotection.

- Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.

- Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemical biology & interactions, 330, 109244.

- Dar, B. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Drug discovery today, 26(4), 987-1002.

- Sigma-Aldrich. 2-(Aminomethyl)thiazole 97%.

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Protocol for N-Alkylation of tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate: A Detailed Guide for Synthetic Chemists

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This application note provides a comprehensive protocol for the N-alkylation of tert-butyl N-(1,3-thiazol-2-ylmethyl)carbamate, a key transformation for the synthesis of diverse bioactive molecules. The guide details the underlying reaction mechanism, optimal experimental conditions, a step-by-step procedure, and purification strategies. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for the synthesis of N-substituted thiazole-containing compounds.

Introduction: The Significance of N-Alkylated Thiazoles

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] N-alkylation of thiazole derivatives, particularly at a carbamate nitrogen adjacent to the thiazole ring system, offers a powerful strategy to modulate the physicochemical and pharmacological properties of these molecules. This modification can significantly influence a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile. The tert-butyl carbamate (Boc) protecting group on the nitrogen of the 2-aminomethylthiazole provides a stable starting material that, upon N-alkylation, can be readily deprotected to yield the corresponding secondary amine for further functionalization.

Reaction Mechanism and Rationale

The N-alkylation of tert-butyl N-(1,3-thiazol-2-ylmethyl)carbamate proceeds via a classical SN2 reaction mechanism. The process is initiated by the deprotonation of the carbamate nitrogen by a suitable base, generating a nucleophilic carbamate anion. This anion then attacks an electrophilic alkylating agent, typically an alkyl halide, to form the N-alkylated product.

The choice of base is critical to the success of the reaction. A base that is strong enough to deprotonate the carbamate but not so strong as to cause unwanted side reactions, such as deprotonation of other acidic protons or reaction with the alkylating agent, is ideal.[3] Common bases for the N-alkylation of carbamates include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) and hydrides (e.g., NaH).[4][5] Cesium carbonate (Cs₂CO₃) is often a preferred base due to its high solubility in organic solvents and its ability to promote efficient alkylation, a phenomenon sometimes referred to as the "cesium effect".[5]

Figure 1: General mechanism for the N-alkylation of a carbamate.

Experimental Protocol

This protocol provides a general method for the N-alkylation of tert-butyl N-(1,3-thiazol-2-ylmethyl)carbamate using an alkyl halide as the alkylating agent and cesium carbonate as the base.

Materials and Equipment

-

tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Silica gel for column chromatography

Step-by-Step Procedure

Figure 2: Workflow for the N-alkylation reaction.

-

Reaction Setup: To a dry round-bottom flask, add tert-butyl N-(1,3-thiazol-2-ylmethyl)carbamate (1.0 equiv) and cesium carbonate (1.5 - 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and flush with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

-

Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1-0.5 M of the starting carbamate. Stir the suspension for 10-15 minutes at room temperature.

-

Addition of Alkylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Add the alkyl halide (1.1 - 1.5 equiv) dropwise via syringe.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. The reaction progress should be monitored by TLC until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

-

Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical conditions and reported yields for the N-alkylation of carbamates and related nitrogen heterocycles. These examples can serve as a guide for optimizing the reaction for tert-butyl N-(1,3-thiazol-2-ylmethyl)carbamate with various alkylating agents.

| Entry | Substrate | Alkylating Agent | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Carbamate | Alkyl Halide | Cs₂CO₃ (1.5) | DMF | RT | 12 | High | [5] |

| 2 | Amine | Alkyl Halide | K₂CO₃ (2.0) | Acetonitrile | RT | 24 | Good | [4] |

| 3 | 2-Aminothiazole | Alkyl Halide | K₂CO₃ (2.0) | DMF | 120 (µW) | 0.25-0.5 | Good | [1] |

| 4 | Carbamate | Alkyl Halide | NaH (1.2) | THF | RT | 12 | Varies | [6] |

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through rigorous monitoring and characterization.

-

Reaction Monitoring: The progress of the reaction should be carefully monitored by Thin-Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate the progression of the alkylation.

-

Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques, including:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the N-alkylated product. The appearance of new signals corresponding to the added alkyl group and a shift in the signals of the methylene protons adjacent to the nitrogen will be indicative of successful alkylation.

-

Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

-

Conclusion

This application note provides a detailed and reliable protocol for the N-alkylation of tert-butyl N-(1,3-thiazol-2-ylmethyl)carbamate. The method is based on well-established chemical principles and offers a versatile route to a wide range of N-substituted thiazole derivatives. By following the outlined procedures and validation steps, researchers can confidently synthesize these valuable compounds for applications in drug discovery and development.

References

-

Science Madness. (2022). Best Conditions For N-Alkylation?. Retrieved from [Link]

- Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium carbonate and TBAI: a highly efficient and selective combination for the N-alkylation of carbamates. Tetrahedron Letters, 43(49), 8931-8934.

- Vaillard, V. A., González, M., Perotti, J. P., Grau, R. J. A., & Vaillard, S. E. (2014).

-

National Center for Biotechnology Information. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

-

MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]

-

IUPAC. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes & Protocols: tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate as a Versatile Intermediate for Heterocyclic Compound Synthesis

Abstract

This document provides a comprehensive technical guide on the synthesis and application of tert-butyl N-(1,3-thiazol-2-ylmethyl)carbamate, a pivotal intermediate in modern medicinal chemistry and drug development. We delve into the strategic importance of the thiazole nucleus and the role of the Boc (tert-butoxycarbonyl) protecting group in enabling complex molecular architectures. Detailed, field-proven protocols for the synthesis of the title compound, its subsequent deprotection, and its elaboration into higher-order heterocyclic systems are presented. The causality behind experimental choices, self-validating protocol design, and authoritative citations are integrated to ensure scientific integrity and practical utility for researchers and drug development professionals.

Strategic Importance of the Thiazole Moiety and the Intermediate

Heterocyclic compounds form the bedrock of medicinal chemistry, profoundly influencing the physicochemical and biological properties of drug candidates.[1][2] By incorporating heterocycles, medicinal chemists can meticulously tune parameters like lipophilicity, polarity, metabolic stability, and target binding affinity.[1][2] Among these, the thiazole ring is a well-established "privileged structure" due to its rigid, planar geometry, unique electronic properties, and capacity for hydrogen bonding, which facilitate favorable interactions with biological targets.[1][2] Thiazole motifs are integral to a range of FDA-approved drugs, including the antiretroviral agent Ritonavir.[3][4]

tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate serves as a highly versatile building block for accessing a diverse library of thiazole-containing compounds. Its structure is strategically designed:

-

The Thiazole Core: Provides the foundational pharmacophore.

-

The Methylene Linker: Offers conformational flexibility.

-

The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group, ideal for masking the primary amine's reactivity.[5] Its robustness under a wide range of non-acidic conditions allows for selective modifications at other parts of a molecule, while its clean, traceless removal under acidic conditions liberates the highly nucleophilic amine for subsequent derivatization.[6][7]

This combination makes the intermediate a cornerstone for building complex molecules through sequential and controlled reaction pathways.

Synthesis of tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate

The synthesis of the title compound is typically achieved through the N-protection of 2-(aminomethyl)thiazole. The use of di-tert-butyl dicarbonate (Boc)₂O is the industry standard for this transformation due to its high efficiency, mild reaction conditions, and the benign nature of its byproducts (CO₂ and t-butanol).[6][8]

Experimental Protocol: N-Boc Protection

Objective: To synthesize tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate from 2-(aminomethyl)thiazole.

Materials:

| Reagent/Solvent | Formula | M.W. ( g/mol ) | Mmol | Eq. | Amount |

|---|---|---|---|---|---|

| 2-(Aminomethyl)thiazole | C₄H₆N₂S | 114.17 | 10.0 | 1.0 | 1.14 g |

| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | 11.0 | 1.1 | 2.40 g |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 15.0 | 1.5 | 2.1 mL |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - | 50 mL |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(aminomethyl)thiazole (1.14 g, 10.0 mmol).

-

Dissolution: Add anhydrous tetrahydrofuran (THF, 50 mL) and stir until the amine is fully dissolved.

-

Base Addition: Add triethylamine (2.1 mL, 15.0 mmol) to the solution. TEA acts as a base to neutralize the acidic proton on the amine, facilitating its nucleophilic attack, and to quench any acidic impurities.[6]

-

Boc Anhydride Addition: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O, 2.40 g, 11.0 mmol) portion-wise over 5 minutes. The amine attacks a carbonyl carbon of (Boc)₂O, leading to the formation of the carbamate.[6]

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product should have a higher Rf value than the starting amine.

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Dissolve the resulting residue in ethyl acetate (50 mL).

-

Wash the organic layer sequentially with 1M HCl (2 x 25 mL) to remove excess TEA, saturated NaHCO₃ solution (2 x 25 mL) to remove any acidic byproducts, and brine (1 x 25 mL).

-

-

Purification:

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel (gradient elution with 20-40% ethyl acetate in hexanes) to yield the pure product as a white to off-white solid.

-

Expected Yield: 85-95%.

Application Pathways: Deprotection and Derivatization

The true utility of tert-butyl N-(1,3-thiazol-2-ylmethyl)carbamate lies in the selective removal of the Boc group to unmask the primary amine, which then serves as a nucleophilic handle for constructing more elaborate heterocyclic systems.

Boc Deprotection: Gateway to Functionalization

The cleavage of the Boc group is most commonly and efficiently achieved under acidic conditions.[5][7] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) protonate the carbamate, initiating its decomposition into the free amine, carbon dioxide, and a stable tert-butyl cation.[6]

Caption: Workflow for acid-catalyzed Boc deprotection.

Experimental Protocol: Boc Deprotection with TFA

Objective: To deprotect the amine of tert-butyl N-(1,3-thiazol-2-ylmethyl)carbamate.

Materials:

| Reagent/Solvent | Formula | M.W. ( g/mol ) | Mmol | Eq. | Amount |

|---|---|---|---|---|---|

| Boc-protected amine | C₉H₁₆N₂O₂S | 214.30 | 5.0 | 1.0 | 1.07 g |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 20 mL |

| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | 65.0 | 13.0 | 5.0 mL |

Procedure:

-

Reaction Setup: Dissolve tert-butyl N-(1,3-thiazol-2-ylmethyl)carbamate (1.07 g, 5.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) in a 50 mL round-bottom flask at room temperature.

-

Acid Addition: Slowly add trifluoroacetic acid (TFA, 5.0 mL, 65.0 mmol) to the solution. Caution: The reaction is exothermic and involves the evolution of CO₂ gas; ensure adequate ventilation and do not use a closed system.[6]

-

Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. Monitor for the disappearance of the starting material by TLC.

-

Work-up:

-

Concentrate the reaction mixture to dryness under reduced pressure to remove excess TFA and DCM.

-

The resulting residue is the trifluoroacetate salt of (1,3-thiazol-2-yl)methanamine. It can often be used in the next step without further purification.

-

To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ until the aqueous layer is basic. Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the free amine as an oil.

-

Derivatization of (1,3-Thiazol-2-yl)methanamine

The liberated primary amine is a potent nucleophile, ready to participate in a variety of bond-forming reactions. This section details two common and powerful applications.

Caption: Divergent synthesis from the key amine intermediate.

Application Protocol 1: Amide Bond Formation

Context: The formation of an amide bond is one of the most important reactions in drug discovery. This protocol describes a standard peptide coupling reaction.

Objective: To synthesize N-(1,3-thiazol-2-ylmethyl)benzamide.

Materials:

| Reagent/Solvent | Formula | M.W. ( g/mol ) | Mmol | Eq. | Amount |

|---|---|---|---|---|---|

| (1,3-Thiazol-2-yl)methanamine | C₄H₆N₂S | 114.17 | 2.0 | 1.0 | 0.23 g |

| Benzoic Acid | C₇H₆O₂ | 122.12 | 2.2 | 1.1 | 0.27 g |

| HBTU | C₁₁H₁₆F₆N₅OP | 379.24 | 2.4 | 1.2 | 0.91 g |

| DIPEA | C₈H₁₉N | 129.24 | 4.0 | 2.0 | 0.7 mL |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | - | 10 mL |

Procedure:

-

Activation: In a dry flask, dissolve benzoic acid (0.27 g, 2.2 mmol) and HBTU (0.91 g, 2.4 mmol) in anhydrous DMF (5 mL). Add N,N-Diisopropylethylamine (DIPEA, 0.7 mL, 4.0 mmol) and stir for 15 minutes at room temperature. This forms the activated ester of benzoic acid.

-

Coupling: Add a solution of (1,3-thiazol-2-yl)methanamine (0.23 g, 2.0 mmol) in DMF (5 mL) to the activated ester mixture.

-

Reaction: Stir the reaction at room temperature for 12-16 hours.

-

Work-up: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL). Combine the organic layers and wash with 1M HCl, saturated NaHCO₃, and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Application Protocol 2: Synthesis of Fused Imidazo[2,1-b]thiazoles

Context: Fused heterocyclic systems like imidazo[2,1-b]thiazoles are prevalent in pharmacologically active compounds, known for a range of activities including antifungal and antitumor properties.[9] This synthesis proceeds via a condensation-cyclization cascade.

Objective: To synthesize 6-phenylimidazo[2,1-b]thiazole.

Materials:

| Reagent/Solvent | Formula | M.W. ( g/mol ) | Mmol | Eq. | Amount |

|---|---|---|---|---|---|

| (1,3-Thiazol-2-yl)methanamine | C₄H₆N₂S | 114.17 | 2.0 | 1.0 | 0.23 g |

| 2-Bromoacetophenone | C₈H₇BrO | 199.04 | 2.0 | 1.0 | 0.40 g |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 4.0 | 2.0 | 0.34 g |

| Ethanol | C₂H₅OH | 46.07 | - | - | 20 mL |

Procedure:

-

Reaction Setup: Combine (1,3-thiazol-2-yl)methanamine (0.23 g, 2.0 mmol), 2-bromoacetophenone (0.40 g, 2.0 mmol), and sodium bicarbonate (0.34 g, 4.0 mmol) in ethanol (20 mL).

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. The reaction involves initial N-alkylation followed by an intramolecular condensation to form the fused imidazole ring.

-

Work-up: Cool the reaction mixture to room temperature. A precipitate may form. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: Partition the residue between water and ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to yield the imidazo[2,1-b]thiazole derivative.

Conclusion

tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate is a demonstrably valuable and versatile intermediate. The strategic placement of the Boc protecting group allows for robust synthetic planning, enabling the clean and efficient generation of a reactive aminomethylthiazole precursor. As shown in the detailed protocols, this precursor is a gateway to a vast chemical space, including pharmaceutically relevant amides and complex fused heterocyclic systems. The methodologies presented herein are designed to be reproducible and scalable, providing a solid foundation for researchers engaged in the synthesis of novel thiazole-based compounds for drug discovery and materials science.

References

-

MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Available at: [Link]

-

ResearchGate. (PDF) tert-Butyl N-[6-(N,N-dipropylcarbamoyl)-1,3-benzothiazol-2-yl]carbamate. Available at: [Link]

-

Asian Journal of Pharmaceutical and Clinical Research. Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. Available at: [Link]

-

MDPI. Rational Design, Synthesis, and Biological Evaluation of Novel Thiazole/Thiazolidinones Multitarget Anti-Human Immunodeficiency Virus Molecules. Available at: [Link]

-

McMaster University. Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents - Thesis Template. Available at: [Link]

-

JETIR. Development of a Synthetic Method for Imidazo[2,1‐b]thiazole-Based Heterocycles. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis and Properties of Ritonavir: A Focus for Chemical Intermediates. Available at: [Link]

-

Hubei Boz Chemical Co., Ltd. Amine Protection / Deprotection. Available at: [Link]

-

National Institutes of Health. tert-Butyl N-[6-(N,N-dipropylcarbamoyl)-1,3-benzothiazol-2-yl]carbamate. Available at: [Link]

-

SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available at: [Link]

-

ChemBK. tert-Butyl [4-(hydroxymethyl)-1,3-thiazol-2-yl]carbamate. Available at: [Link]

-

Digital Medicine Association. N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3- Carboxamide as Antitumor Agent. Synthesis, ADME-Tox Parameters, Prediction of Metabolism Pathway and Biological Activity. Available at: [Link]

-

National Institutes of Health. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Available at: [Link]

-

ResearchGate. (PDF) Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Available at: [Link]

-

PubChem. [{2-[({[(3r)-1-{8-[(4-Tert-Butyl-1,3-Thiazol-2-Yl)carbamoyl]-4-Oxo-3-[(E)-2-(1h-Tetrazol-5-Yl)ethenyl]-4h-Pyrido[1,2-A]pyrimidin. Available at: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

- Google Patents. WO2001021603A1 - A process for the synthesis of ritonavir.

-

National Institutes of Health. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]

- Google Patents. US6407252B1 - Process for the synthesis of ritonavir.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. nbinno.com [nbinno.com]

- 5. scispace.com [scispace.com]

- 6. Amine Protection / Deprotection [hi.bzchemicals.com]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. jetir.org [jetir.org]

Application Note: Strategic Incorporation of 2-Aminomethylthiazole in Solid-Phase Synthesis

This Application Note and Protocol Guide is designed to provide a comprehensive technical framework for the use of tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate (CAS: 143305-32-6) in solid-phase synthesis (SPS).

Executive Summary

The incorporation of 1,3-thiazole moieties into peptide backbones and small molecule libraries is a high-value strategy in drug discovery. The thiazole ring acts as a bioisostere for peptide bonds, enhancing metabolic stability and membrane permeability while serving as a privileged scaffold in kinase inhibitors and anti-infectives.

tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate serves as a stable, high-purity precursor for the 2-(aminomethyl)thiazole pharmacophore. Unlike the free amine, which is prone to oxidative degradation and hygroscopicity, the Boc-protected form allows for precise stoichiometry control and long-term storage. This guide details the specific workflows to activate and utilize this building block in Solid-Phase Peptide Synthesis (SPPS) and combinatorial chemistry.

Technical Background & Mechanism

The Thiazole Pharmacophore

In medicinal chemistry, the 2-aminomethylthiazole motif is frequently employed to:

-

Mimic the

-turn in peptide secondary structures. -

Enhance

-stacking interactions within the binding pockets of enzymes (e.g., CDKs, proteases). -

Modulate pKa of adjacent amines (Thiazole electron-withdrawing nature lowers the pKa of the aminomethyl group to ~8.5, improving bioavailability compared to aliphatic amines).

Strategic Role of the Boc-Precursor

The Boc-protected derivative is not a direct coupling partner in standard acylation. It functions as a "Masked Nucleophile."

-

Stability: Protects the primary amine from side reactions (e.g., dimerization) during storage.

-

Purity: Allows for HPLC purification of the starting material prior to critical solid-phase steps.

Workflow Logic: The general workflow involves Off-Resin Deprotection followed by On-Resin Coupling . Direct use of the Boc-compound on resin is rare unless participating in N-alkylation reactions under strong base conditions.

Experimental Protocols

Protocol A: Pre-Activation (Boc-Deprotection)

Rationale: The Boc group must be removed to reveal the nucleophilic primary amine. This is best performed in solution phase immediately prior to coupling to ensure maximal reactivity.

Materials:

-

tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether (cold)

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 mmol of tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate in 2 mL of DCM.

-

Acidolysis: Add 2 mL of TFA dropwise with stirring.

-

Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC (disappearance of starting material).

-

Precipitation: Evaporate the solvent/TFA under reduced pressure (rotary evaporator).

-

Wash: Triturate the residue with cold diethyl ether (3 x 10 mL) to remove non-polar impurities.

-

Isolation: Dry the resulting 2-(aminomethyl)thiazole TFA salt under high vacuum.

-

Note: The resulting salt is hygroscopic. Store in a desiccator or use immediately.

-

Protocol B: On-Resin Capping (Amide Bond Formation)

Rationale: This protocol describes the attachment of the thiazole amine to a resin-bound carboxylic acid (e.g., the C-terminus of a peptide or a scaffold acid). This "caps" the molecule with the thiazole moiety.

Context: Resin-Linker-Peptide-COOH + H₂N-CH₂-Thiazole

Reagents:

-

Resin-bound acid (e.g., on 2-Chlorotrityl or Wang resin)

-

2-(aminomethyl)thiazole TFA salt (from Protocol A)

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

-

Resin Preparation: Swell the resin (0.1 mmol scale) in DMF for 20 minutes. Drain.

-

Activation Cocktail: In a separate vial, dissolve the Resin-bound acid (if not already on resin) OR prepare the activation mix for the incoming amine?

-

Correction: Since the resin holds the acid, we activate the resin.

-

Add HATU (0.5 mmol, 5 eq) to the resin.

-

Add DIEA (1.0 mmol, 10 eq) to the resin.

-

Critical Step: The high equivalents of base are necessary to neutralize the TFA salt of the thiazole amine.

-

-

Coupling: Dissolve the 2-(aminomethyl)thiazole TFA salt (0.5 mmol, 5 eq) in 1 mL DMF and add to the resin mixture.

-

Incubation: Shake at room temperature for 2–4 hours.

-

QC Check: Perform a chloranil test (for secondary amines) or Kaiser test (if checking for unreacted resin amines—not applicable here as resin is the acid). To verify coupling, cleave a small aliquot (micro-cleavage) and analyze by LCMS.

-

Washing: Drain and wash resin with DMF (3x), DCM (3x), and MeOH (3x).

Protocol C: Ugi 4-Component Reaction (Library Synthesis)

Rationale: Advanced application for generating diverse peptidomimetic libraries. The thiazole amine acts as the amine component in a multicomponent reaction on resin.

Components:

-

Resin-Bound Acid: (e.g., Fmoc-Asp(Resin)-Oall or simple Acid-Resin)

-

Amine: 2-(aminomethyl)thiazole (Free base generated in situ)

-

Aldehyde: R-CHO (e.g., Benzaldehyde)

-

Isocyanide: R-NC (e.g., tert-Butyl isocyanide)

Step-by-Step Procedure:

-

Free Base Generation: Dissolve the thiazole TFA salt (Protocol A) in MeOH/DCM (1:1). Add solid polymer-supported carbonate (or basic Amberlyst) to neutralize. Filter to obtain the free amine solution.

-

Resin Setup: Swell the resin-bound carboxylic acid in MeOH/DCM (1:1).

-

Addition: Add the Thiazole Amine (5 eq) and the Aldehyde (5 eq) to the resin. Shake for 30 mins to form the imine (Schiff base) pre-complex.

-

Cyclization: Add the Isocyanide (5 eq).

-

Reaction: Shake at room temperature for 24–48 hours.

-

Wash: Extensive washing with DCM, MeOH, and DMF is required to remove unreacted isocyanide (which can be foul-smelling and sticky).

Visualization of Workflows

The following diagram illustrates the decision matrix for using tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate in SPS.

Caption: Workflow logic for converting the Boc-precursor into active SPS reagents for capping, library synthesis, or alkylation.

Data Summary: Coupling Reagent Compatibility

When coupling the 2-aminomethylthiazole (which has a slightly lower nucleophilicity than standard alkyl amines due to the heteroaromatic ring), reagent selection is critical.